N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide hydrochloride” is a complex organic compound. It is related to the class of compounds known as tetrahydrothiazolopyridines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula for a related compound is C20H27ClN4O3S2, with an average mass of 471.036 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyridine-Based Heterocycles : Utilizing ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, a study focused on the synthesis of new pyridothienopyrimidine derivatives and related heterocycles, highlighting the potential of similar structures in chemical research (El-Kashef et al., 2010).
- Microwave-Assisted Synthesis Techniques : Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques, indicating the relevance of such compounds in modern synthetic methods (Youssef et al., 2012).
Biological Activity and Pharmacological Potential
- Factor Xa Inhibition : Investigations into factor Xa inhibitors involved the synthesis of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines, highlighting the potential use of related compounds in anticoagulant therapies (Haginoya et al., 2004).
- Antimicrobial and Antitumor Activities : The synthesis of N-arylpyrazole-containing enaminones and their reactions with various compounds resulted in the production of derivatives with noted antitumor and antimicrobial activities, suggesting the potential biomedical applications of similar structures (Riyadh, 2011).
Structural and Conformational Analysis
- X-Ray Crystal Analysis : Structural characterization of analgesic isothiazolopyridines was conducted, providing insights into the molecular structures and potential applications in pain management (Karczmarzyk & Malinka, 2008).
- Synthesis and Conformational Analysis of Non-amidine Factor Xa Inhibitor : A detailed study on a non-amidine factor Xa inhibitor incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element, contributing to our understanding of drug design and development (Haginoya et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for antithrombotic therapy .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The inhibition of Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the risk of thrombus formation .
Pharmacokinetics
As a direct factor xa inhibitor, it is expected to have good bioavailability and a predictable anticoagulant effect .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of thrombin generation and disruption of clot formation . This can prevent thromboembolic events, such as stroke and venous thromboembolism .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by pH levels, temperature, and the presence of other substances in the body . .
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-2-24-13-12-18-19(14-24)26-21(22-18)23-20(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABJTGKFYUELJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.